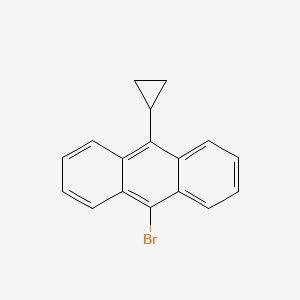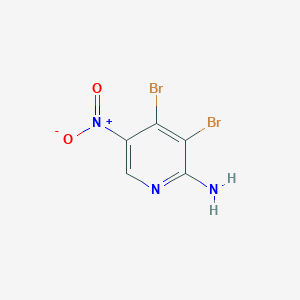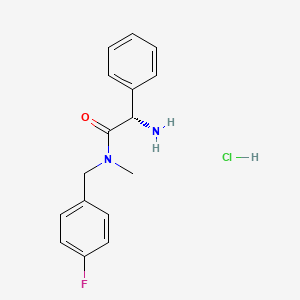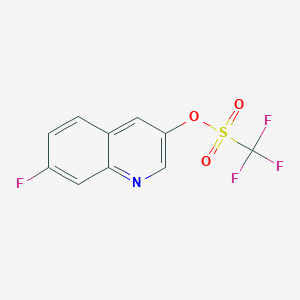
7-Fluoroquinolin-3-yltrifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoroquinolin-3-yltrifluoromethanesulfonate is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse applications in medicinal chemistry, particularly due to their enhanced biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-3-yltrifluoromethanesulfonate typically involves the introduction of a trifluoromethanesulfonate group to a fluorinated quinoline precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group on the quinoline ring is replaced by the trifluoromethanesulfonate group. This reaction often requires the presence of a base and a solvent such as acetonitrile .
Industrial Production Methods: Industrial production of fluorinated quinolines, including this compound, often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoroquinolin-3-yltrifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Cross-Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille reactions, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents like acetonitrile.
Cross-Coupling Reactions: Palladium catalysts and ligands are typically used under inert atmosphere conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and complex heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
7-Fluoroquinolin-3-yltrifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Fluorinated quinolines are explored for their potential in treating bacterial infections and other diseases.
Wirkmechanismus
The mechanism of action of 7-Fluoroquinolin-3-yltrifluoromethanesulfonate involves its interaction with specific molecular targets. In biological systems, fluorinated quinolines often target bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, they inhibit DNA replication, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
7-Fluoroquinoline: A precursor in the synthesis of 7-Fluoroquinolin-3-yltrifluoromethanesulfonate.
Trifluoromethylquinoline: Another fluorinated quinoline with similar properties.
Fluoroquinolones: A class of antibiotics with a similar mechanism of action.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a trifluoromethanesulfonate group, which enhances its reactivity and biological activity compared to other fluorinated quinolines .
Eigenschaften
Molekularformel |
C10H5F4NO3S |
|---|---|
Molekulargewicht |
295.21 g/mol |
IUPAC-Name |
(7-fluoroquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5F4NO3S/c11-7-2-1-6-3-8(5-15-9(6)4-7)18-19(16,17)10(12,13)14/h1-5H |
InChI-Schlüssel |
BVBHUYOHBODZEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC=C(C=C21)OS(=O)(=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


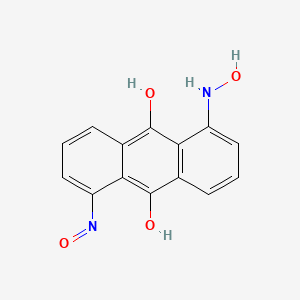
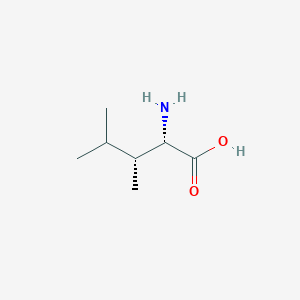

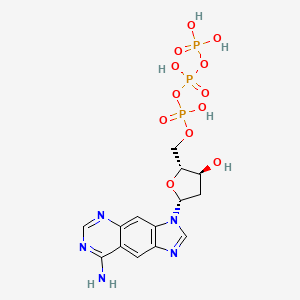
![1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)](/img/structure/B13132267.png)
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)


